2-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
Overview
Description
2-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a pyridazine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the pyridazine and piperidine rings. Common synthetic routes may involve:
Formation of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions.
Introduction of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could target the pyridazine ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmaceuticals: The compound could be used in the formulation of medications due to its potential bioactivity.
Material Science: Its unique structure may make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide: shares structural similarities with other sulfonamide-containing compounds and pyridazine derivatives.
Uniqueness
- The presence of both the sulfonamide group and the pyridazine ring in the same molecule is relatively unique, providing a combination of properties that may not be found in other compounds. This uniqueness could translate to specific bioactivity or material properties that are advantageous in various applications.
Properties
IUPAC Name |
2-ethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-5-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c1-5-34-25-12-8-22(19(2)3)18-26(25)35(32,33)30-23-9-6-21(7-10-23)24-11-13-27(29-28-24)31-16-14-20(4)15-17-31/h6-13,18-20,30H,5,14-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIWAUJOYKIZNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCC(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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